5-Chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-Chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound belonging to the pyrazole family. This compound is characterized by the presence of a chloro group at the 5th position, an ethyl group at the 3rd position, a fluorophenyl group at the 1st position, and a carbaldehyde group at the 4th position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions.
Introduction of Substituents: The chloro, ethyl, and fluorophenyl groups are introduced through various substitution reactions. For instance, the chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Formylation: The carbaldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the pyrazole derivative with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-Chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic activities, such as anti-inflammatory, analgesic, and antimicrobial agents.
Biological Studies: The compound is employed in biological assays to study its effects on various biological targets and pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-Chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the chloro, ethyl, and fluorophenyl groups can influence its binding affinity and selectivity towards these targets. The carbaldehyde group may also participate in covalent interactions with nucleophilic residues in proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methyl-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a fluorophenyl group at a different position.
5-Chloro-3-ethyl-1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
5-Chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the specific combination of substituents on the pyrazole ring. The presence of the ethyl group at the 3rd position and the fluorophenyl group at the 1st position, along with the chloro and carbaldehyde groups, imparts distinct chemical and biological properties to the compound. This unique structure can influence its reactivity, binding affinity, and selectivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
5-chloro-3-ethyl-1-(2-fluorophenyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O/c1-2-10-8(7-17)12(13)16(15-10)11-6-4-3-5-9(11)14/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFKSWYRBCKQMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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